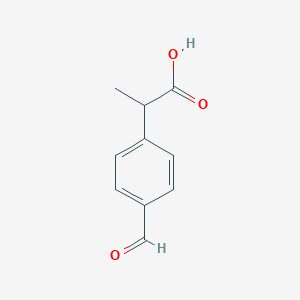
2-(4-甲酰基苯基)丙酸
描述
2-(4-Formylphenyl)propionic acid, also known as 2-(4-Formylphenyl)propionic acid, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-(4-甲酰基苯基)丙酸应用的综合分析
2-(4-甲酰基苯基)丙酸,也称为布洛芬杂质 K,是一种分子式为
C10H10O3 C_{10}H_{10}O_{3} C10H10O3
的化合物,分子量为 178.18 。它在科学研究中有着广泛的应用,特别是在制药行业,因为它与布洛芬有关,而布洛芬是一种广泛使用的非甾体抗炎药 (NSAID)。以下是其在不同研究领域中独特应用的详细分析。制药杂质标准:作为杂质标准,2-(4-甲酰基苯基)丙酸可作为制药行业质量控制的参考物质。 它有助于在布洛芬的生产过程中识别和量化杂质 。这确保了最终制药产品的纯度和安全性。
临床试验:在临床试验中,该化合物用于评估布洛芬的药代动力学和代谢途径。 通过研究其杂质,研究人员可以更好地了解药物在体内的代谢过程,并优化其疗效和安全性 .
分析化学研究:分析化学研究人员利用 2-(4-甲酰基苯基)丙酸来开发和验证分析方法。 这些方法对于检测药物中的杂质和确保符合监管标准至关重要 .
材料科学:在材料科学中,该化合物可用于合成新的材料或涂层,这些材料或涂层有可能随着时间的推移缓慢释放布洛芬。 此应用在药物洗脱医疗器械的开发中尤为重要 .
毒理学研究:毒理学研究通常需要使用杂质来了解药物污染物的毒性作用。 2-(4-甲酰基苯基)丙酸可用于研究布洛芬杂质对生物系统的毒理学影响 .
药物开发:该化合物在药物开发的早期阶段非常有价值,它可以作为合成新候选药物的基石。 它与布洛芬的结构相似性使其成为开发新的抗炎剂的起点 .
环境影响研究:药品对环境的影响是一个新兴的研究领域。 研究人员可以使用 2-(4-甲酰基苯基)丙酸来研究布洛芬在环境中的降解产物及其潜在的生态影响 .
作用机制
Target of Action
It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .
Result of Action
It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
| Record name | 2-(4-Formylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


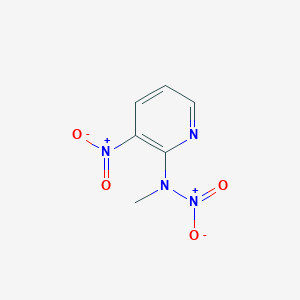

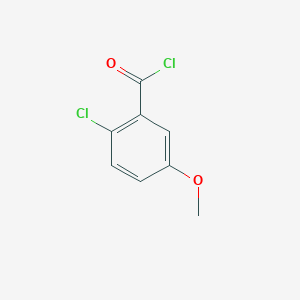
![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)



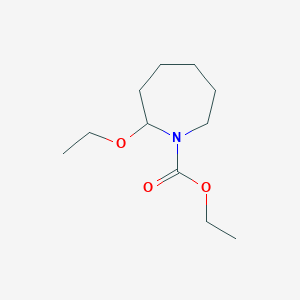
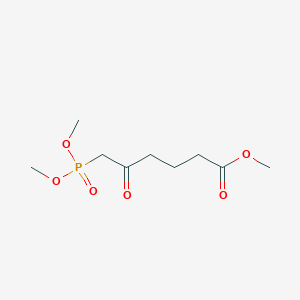

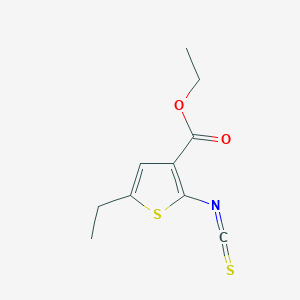
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
